molecular formula C7H9ClN2O2 B3222020 Methyl 2-aminoisonicotinate hydrochloride CAS No. 1210824-89-7

Methyl 2-aminoisonicotinate hydrochloride

Cat. No. B3222020
CAS RN: 1210824-89-7
M. Wt: 188.61 g/mol
InChI Key: FBOGJLMANGURMD-UHFFFAOYSA-N
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Description

Methyl 2-aminoisonicotinate hydrochloride , also known by its chemical formula C₇H₉ClN₂O₂ , is a compound with the following synonyms: Methyl 2-aminopyridine-4-carboxylate and 2-Aminopyridine-4-carboxylic Acid Methyl Ester . It exists as a crystalline solid with a melting point of 147°C .


Synthesis Analysis

The synthesis of Methyl 2-aminoisonicotinate hydrochloride involves the reaction between 2-aminopyridine-4-carboxylic acid and methanol . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of Methyl 2-aminoisonicotinate hydrochloride is C₇H₉ClN₂O₂ , and its molecular weight is approximately 152.15 g/mol . The compound consists of a pyridine ring with an amino group and a carboxylate group, along with a methyl ester .


Chemical Reactions Analysis

Methyl 2-aminoisonicotinate hydrochloride can participate in various chemical reactions, including esterification , hydrolysis , and acid-base reactions . Its reactivity is influenced by the presence of the amino and carboxylate functional groups .


Physical And Chemical Properties Analysis

  • Purity : ≥98.0% (as determined by GC and titration analysis)

properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h2-4H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGJLMANGURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210824-89-7
Record name 4-Pyridinecarboxylic acid, 2-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210824-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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